NS3694
Description
Properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCZTZCPXFDPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435797 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-38-0 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)Phenyl Isocyanate
Adapting the method from CN110885298B:
- Nitration :
$$ \text{o-Chlorotrifluoromethylbenzene} + \text{Ac}2\text{O} + \text{HNO}3 \xrightarrow{70^\circ C} \text{4-Nitro-2-trifluoromethylchlorobenzene} $$
Yield: 92% (vs. 78% with traditional H₂SO₄/HNO₃)
Reduction :
$$ \text{4-Nitro-2-trifluoromethylchlorobenzene} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow[\text{FeCl}3\cdot6\text{H}_2\text{O}]{\text{EtOH, reflux}} \text{4-Chloro-3-trifluoromethylaniline} $$
Key advantage: Eliminates iron sludge waste (0.5 kg/kg product vs. 3.2 kg in Fe⁰ systems)Isocyanate Formation :
$$ \text{4-Chloro-3-trifluoromethylaniline} + \text{Cl}3\text{C(O)CCl}3 \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}2} \text{Isocyanate intermediate} $$
Triphosgene ratio: 0.4 eq (98% conversion)
Coupling with 4-Chloro-2-Aminobenzoic Acid
$$ \text{4-Chloro-2-aminobenzoic acid} + \text{Isocyanate} \xrightarrow{\text{THF, 0–5°C}} \text{Target compound} $$
Optimized Conditions :
- Temperature: 0–5°C prevents oligomerization
- Solvent: Tetrahydrofuran (water content <50 ppm)
- Yield: 89% (HPLC purity 94.2%)
Synthetic Route 2: Carbamoyl Chloride Approach
Generation of Carbamoyl Chloride
$$ \text{3-(Trifluoromethyl)aniline} + \text{Phosgene} \xrightarrow{\text{TEA}} \text{Carbamoyl chloride} $$
Challenges :
- Requires strict temperature control (-10°C)
- Phosgene toxicity necessitates closed systems
Reaction with 4-Chloro-2-Aminobenzoic Acid
$$ \text{Carbamoyl chloride} + \text{4-Chloro-2-aminobenzoic acid} \xrightarrow[\text{DMF}]{\text{Base}} \text{Target compound} $$
Yield Comparison :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DMF | 76 | 88 |
| Pyridine | THF | 81 | 91 |
| DBU | CH₃CN | 68 | 84 |
Synthetic Route 3: Urea Formation via CDI Activation
Carbodiimide-Mediated Coupling
Activation :
$$ \text{4-Chloro-2-aminobenzoic acid} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide intermediate} $$Coupling :
$$ \text{Imidazolide} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{} \text{Target compound} $$
Advantages :
- Avoids isocyanate handling
- Scalable to >100 kg batches
Limitations :
Industrial-Scale Optimization Strategies
Crystallization Techniques
Monohydrate Formation (from US8748622B2):
- Precipitate from EtOH/H₂O (3:1) at 40°C
- Drying: 85–120°C under <30 mbar
- Water content: 4.7–5.3% (KF analysis)
impurity Profile Management
| Impurity | Source | Control Method |
|---|---|---|
| Di-urea adduct | Isocyanate dimerization | Strict temp control (<10°C) |
| Nitro byproducts | Incomplete reduction | FeCl₃/N₂H₄ ratio optimization |
| Isomeric chlorides | Nitration regioselectivity | Ac₂O/HNO₃ system |
Chemical Reactions Analysis
Types of Reactions: NS 3694 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and nitro groups .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the chloro group under basic conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major product formed from these reactions is NS 3694 itself, which is obtained after the reduction of the intermediate compound .
Scientific Research Applications
Mechanism of Action
NS 3694 exerts its effects by inhibiting the formation of the apoptosome, a caspase activation complex formed by the oligomerization of apoptotic protease-activating factor 1 (Apaf-1) in the presence of cytochrome c . By preventing the formation of the apoptosome, NS 3694 blocks the activation of procaspases, thereby inhibiting caspase activation and subsequent apoptosis . This mechanism involves the molecular targets Apaf-1 and procaspases, which are crucial components of the apoptosis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylamine Carbamates and Lipophilicity
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i) share the benzoic acid core but differ in substituents on the phenyl ring and alkyl chains. Key findings include:
- Lipophilicity: The capacity factor (log k) determined via HPLC revealed that substituents significantly influence lipophilicity. For example, dichlorophenyl derivatives (e.g., 5a–i) exhibit higher log k values than monochloro analogs due to increased hydrophobicity .
- Biological Implications : While NS3694 targets apoptosome formation, carbamate derivatives like 4a–i and 6a–i are primarily studied for antimicrobial or enzyme-modulating activities, suggesting functional divergence despite structural overlap .
Table 1: Lipophilicity and Substituent Effects
| Compound Class | Substituents | log k Range | Primary Application |
|---|---|---|---|
| This compound | 3-(Trifluoromethyl)phenyl | N/A | Apoptosis inhibition |
| 4a–i (Ferriz et al.) | 3-Chlorophenyl | 1.2–2.8 | Antimicrobial activity |
| 6a–i (Imramovsky et al.) | 3,4-Dichlorophenyl | 2.5–3.6 | Enzyme modulation |
Trifluoromethyl-Containing Analogs
Compounds bearing trifluoromethyl groups, such as 1-(3-(trifluoromethyl)phenyl)but-2-yn-1-one (231) , share electronic properties with NS3693. Key comparisons include:
- Electronic Effects: The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in both this compound and 231. However, 231 lacks the carbamoylamino linkage, limiting its interaction with apoptosome components .
- Structural Flexibility : this compound’s rigid benzoic acid scaffold contrasts with the linear alkyne chain in 231 , which may reduce target specificity .
Chloro-Substituted Benzoic Acid Derivatives
2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6, similarity score 0.90) and 4-chloro-3-(trifluoromethyl)benzaldehyde (CAS 34328-46-6, similarity score 0.78) highlight the importance of substituent positioning:
- Substituent Positioning : Moving the chlorine atom from the 4-position (as in this compound) to the 2-position (e.g., 22893-39-6 ) reduces steric hindrance but may alter binding to hydrophobic pockets in target proteins .
- Functional Group Impact: Replacing the carbamoylamino group with an acetic acid moiety (e.g., 22893-39-6) diminishes apoptosome inhibition but enhances solubility .
Carbamoylamino-Linked Drug Candidates
The compound 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid () shares a carbamoylamino-benzoic acid framework with this compound but includes a benzimidazole moiety. Key distinctions:
- Biological Activity : This derivative shows drug sensitivity in pharmacological screens, whereas this compound is mechanistically linked to apoptosis pathways .
Biological Activity
4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid can be represented as follows:
- IUPAC Name : 4-Chloro-2-[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
- Molecular Formula : C15H10ClF3N2O3
- Molecular Weight : 356.7 g/mol
Structural Features
The compound features:
- A trifluoromethyl group which enhances biological activity due to increased metabolic stability and lipid solubility.
- A chlorine atom that may influence the electronic properties and interactions with biological targets.
Research indicates that the presence of the trifluoromethyl group significantly enhances the compound's interaction with various biological targets. The electron-withdrawing nature of the trifluoromethyl group facilitates stronger binding through halogen bonding interactions, which can increase the overall potency against specific enzymes and receptors.
Inhibition Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- In vitro studies demonstrated moderate inhibition against COX-2 and LOX-15, with IC50 values indicating a promising profile for anti-inflammatory applications.
-
Cytotoxicity :
- Case studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50 values suggest potential as an anticancer agent.
Comparative Biological Activity
| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | COX-2 | 15.6 | Moderate |
| 4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | LOX-15 | 18.1 | Moderate |
| Sorafenib (similar structure) | Various kinases | 10.0 | High |
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, this compound was tested against lipopolysaccharide-induced inflammation in murine models. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid typically involves several steps:
- Formation of the Carbamoyl Group : The starting material undergoes reaction with isocyanates to introduce the carbamoyl functionality.
- Introduction of Trifluoromethyl Group : This is achieved using trifluoromethylating agents such as trifluoromethyl iodide.
- Final Coupling : The final step involves coupling reactions to form the complete benzoic acid structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid, and what reaction conditions optimize yield?
- Methodology : A multi-step synthesis is typically employed:
Coupling Reaction : React 4-chloro-2-aminobenzoic acid with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dimethylformamide (DMF) under nitrogen at 60–70°C for 6–8 hours to form the carbamoylamino linkage .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Moisture-sensitive steps require inert conditions. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the carbamoylamino group (δ ~10.5 ppm for NH) and aromatic substitution patterns .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch, carboxylic acid) and ~1540 cm⁻¹ (amide bond) .
- Melting Point : Reported range 169–171°C, indicating high purity .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect side products .
Q. What common chemical reactions does this compound undergo?
- Reaction Types :
- Nucleophilic Substitution : Chlorine at the 4-position reacts with amines (e.g., piperazine) in DMSO at 100°C to form secondary amides .
- Hydrolysis : The carbamoylamino group can be hydrolyzed under acidic conditions (HCl, reflux) to yield 4-chloro-2-aminobenzoic acid derivatives .
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved solubility in biological assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution be resolved?
- Methodology :
- Controlled Experiments : Compare reactivity in polar aprotic solvents (DMF vs. DMSO) with varying bases (K₂CO₃ vs. Et₃N) to identify optimal conditions .
- DFT Calculations : Model electron-withdrawing effects of the trifluoromethyl group on the aromatic ring’s electrophilicity to predict substitution sites .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track mechanistic pathways and side reactions .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodology :
- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH in aqueous ethanol, enhancing aqueous solubility (>5 mg/mL) .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Prodrug Design : Synthesize ester or glycoside derivatives that hydrolyze in physiological conditions to release the active compound .
Q. How does the substitution pattern affect enzyme inhibition compared to analogs?
- Methodology :
- Comparative SAR Studies : Test analogs with halogens (F, Br) or methyl groups at the 4-position against acetylcholinesterase (AChE). The trifluoromethyl group enhances binding affinity (IC₅₀ ~2.5 μM) due to hydrophobic interactions .
- Crystallography : Resolve X-ray structures of the compound bound to AChE to identify key hydrogen bonds (e.g., between the carbamoylamino NH and Glu199) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type; this compound exhibits non-competitive inhibition, unlike chloro-only analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
